molecular formula C8H16O3 B8641218 2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol

2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol

Cat. No.: B8641218
M. Wt: 160.21 g/mol
InChI Key: MWEHUBNWYSFXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol is an organic compound with a unique structure that includes a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol typically involves the reaction of 2-methyl-1,3-dioxolane with butanal in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as distillation or crystallization to achieve the required specifications for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include metabolic processes where the compound is converted to active metabolites that exert the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol is unique due to its specific structural features, such as the combination of a dioxolane ring with a butanol moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol

InChI

InChI=1S/C8H16O3/c1-3-7(6-9)8(2)10-4-5-11-8/h7,9H,3-6H2,1-2H3

InChI Key

MWEHUBNWYSFXSI-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)C1(OCCO1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Methyl-[1,3]dioxolan-2-yl)-butyric acid ethyl ester (85.5 g) was taken up in dry Et2O (50 mL). This mixture was added dropwise to a suspension of LiAlH4 (16.1 g) in dry Et2O (200 mL), cooled in an ice bath. The mixture was refluxed for 4 h., cooled in an ice bath, and quenched by adding H2O (16.1 mL), 2M aqueous NaOH (32.2 mL) and again H2O (16.1 mL). The suspension was filtered, the filter cake was washed with Et2O, and the combined filtrates were evaporated to dryness. The residue (49 g) was purified by vacuum distillation (112-125° C., 15 mbar), yielding 43.5 g of a clear, colorless liquid. 1H NMR (400 MHz, CDCl3) δ 0.98 (t, J=7.5 Hz, 3H), 1.10-1.24 (m, 1H), 1.31 (s, 3H), 1.50-1.75 (m, 2H), 3.12, (br s, 1H), 3.59-3.76 (m, 2H), 3.94-4.02 (m, 4H).
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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